5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXCEJNQBEMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-8H-phthalazino[1,2-b]quinazolin-8-one
The critical intermediate for subsequent functionalization is 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one (5 ), prepared via the following steps:
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Hydrazide Formation : Methyl 2-aminobenzoate reacts with hydrazine hydrate to yield 2-aminobenzohydrazide.
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Cyclization with Phthalic Anhydride : The hydrazide undergoes cyclization in N,N-dimethylacetamide (DMA) under reflux to form 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 5, yielding 5 with a reported efficiency of 62.6%.
Reaction Conditions :
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Solvent: DMA (cyclization), POCl₃ (chlorination)
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Temperature: Reflux (cyclization), 110°C (chlorination)
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Key Characterization: IR spectra show carbonyl stretches at 1711 cm⁻¹ (C=O) and aromatic C-Cl vibrations at 745 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| NAS (DMA, K₂CO₃) | 75–85 | 8–12 | High | Excellent |
| Buchwald-Hartwig | 60–70 | 12–24 | Moderate | Good |
Key Observations :
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NAS is preferable for large-scale synthesis due to lower catalyst costs and shorter reaction times.
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Transition-metal catalysis remains valuable for structurally complex analogs requiring precise regioselectivity.
Mechanistic Considerations and Side Reactions
Competing Pathways in NAS
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Hydrolysis : Unreacted 5 may hydrolyze to the hydroxyl derivative under prolonged heating.
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Dimerization : Elevated temperatures promote Ullmann-type coupling of aryl amines, necessitating controlled stoichiometry.
Byproduct Mitigation
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Workup Protocol : Sequential washes with dilute HCl (1M) and sodium bicarbonate remove unreacted aniline and inorganic salts.
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Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) isolates the target compound from dimers.
Industrial Scalability and Process Chemistry
Batch Reactor Parameters :
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Volume : 50–100 L reactors for pilot-scale production.
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Temperature Control : Jacketed reactors with ±2°C precision to prevent exothermic side reactions.
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Yield Optimization :
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Continuous distillation to remove water (azeotropic mixture with DMA).
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In-line IR monitoring of chloro intermediate consumption.
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Regulatory Considerations :
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POCl₃ Handling : Requires closed systems and scrubbers to neutralize HCl emissions.
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Waste Management : Phthalic anhydride byproducts must be treated as hazardous organic waste.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
The synthesis of this compound typically involves several methods:
- Aza-reaction : Involves the coupling of imine and electron-rich alkene to form the quinazoline core.
- Microwave-assisted reaction : Accelerates reaction processes for higher efficiency.
- Metal-mediated reaction : Utilizes transition metals like palladium or copper as catalysts.
- Ultrasound-promoted reaction : Enhances reaction rates through ultrasound waves.
- Phase-transfer catalysis : Facilitates reactions by transferring reactants between phases.
These methods yield high-purity compounds suitable for further research applications .
This compound exhibits a range of biological activities:
- Anticancer Properties : Research indicates that derivatives of this compound can act as multi-target histone deacetylase (HDAC) inhibitors. For example, a related compound demonstrated potent anti-tumor activity in hepatocellular carcinoma models by activating the p53 pathway and inducing apoptosis in cancer cells .
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal activities. For instance, certain derivatives inhibited the growth of pathogens like Escherichia coli and Staphylococcus aureus through specific molecular interactions.
Therapeutic Applications
The therapeutic potential of this compound is vast:
- Cancer Treatment : Its derivatives are being explored for their efficacy against various cancers. The ability to inhibit HDACs makes them promising candidates for treating solid tumors and hematological malignancies .
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections. The mechanism often involves targeting specific enzymes crucial for bacterial survival.
Case Studies and Research Findings
Several studies highlight the efficacy of quinazoline derivatives in clinical settings:
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HDAC Inhibition in Cancer Therapy :
- A study demonstrated that a derivative of this compound significantly inhibited cell proliferation in HepG2 liver cancer cells by enhancing histone acetylation and activating tumor suppressor pathways. This compound showed superior efficacy compared to established HDAC inhibitors like SAHA (vorinostat) in vivo models .
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Antimicrobial Efficacy :
- Another investigation revealed that similar quinazoline derivatives exhibited strong antibacterial activity against multiple strains of bacteria. The compounds were effective in agar diffusion assays, indicating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phthalazinoquinazolinone Derivatives
The following derivatives share the same tricyclic core but differ in substituents at the 5-position:
Key Observations:
- Synthetic Flexibility: The chloro derivative serves as a versatile intermediate for synthesizing amino or aryl-substituted analogs via nucleophilic substitution .
Pyrazoline Derivatives with 3,4-Dimethylphenyl Groups
describes three pyrazoline analogs synthesized from (3,4-dimethylphenyl)hydrazine and ketones. Though structurally distinct from phthalazinoquinazolinones, these compounds share the 3,4-dimethylphenyl moiety, enabling comparisons of substituent effects on physical properties:
Key Observations:
- Alkoxy Chain Impact: Longer alkoxy chains (e.g., heptanoyloxy) reduce melting points compared to shorter chains (butyloxy), likely due to increased molecular flexibility .
- Chromatographic Behavior: Higher Rf values for pentyloxy/heptanoyloxy derivatives suggest greater solubility in nonpolar solvents, aligning with their lipophilic substituents .
Biological Activity
The compound 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the context of cancer therapy. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of specific amines with phthalic anhydride derivatives. Liu et al. (2017) reported a method for synthesizing substituted phthalazino[1,2-b]quinazolin-8-one derivatives through a series of reactions involving hydrazine hydrate and various amines, yielding compounds with significant biological potential .
Biological Activity
The biological activity of this compound is primarily characterized by its anticancer properties. Quinazoline derivatives have been recognized for their ability to inhibit various cancer cell lines, including those associated with solid tumors like hepatocellular carcinoma.
Anticancer Mechanisms
- Histone Deacetylase Inhibition : Recent studies have highlighted the role of this compound as a multi-target inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. One study demonstrated that derivatives similar to this compound exhibited potent HDAC inhibitory activity with low nanomolar IC50 values against HepG2 liver cancer cells .
- Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting cell proliferation through mechanisms that involve the activation of apoptotic pathways and modulation of signaling pathways such as p53 and PI3K/Akt/mTOR. These pathways are essential for cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated against various human tumor cell lines. The results indicated selective toxicity towards leukemia cells compared to normal cells, suggesting its potential as a targeted cancer therapy .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have documented the therapeutic potential of phthalazino[1,2-b]quinazolin-8-one derivatives:
- Case Study 1 : A study on the use of HDAC inhibitors for hepatocellular carcinoma treatment showed that compounds similar to this compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
- Case Study 2 : In another investigation focusing on bladder cancer therapies, quinazoline derivatives demonstrated promising antitumor activity through multiple mechanisms including apoptosis induction and cell cycle arrest .
Q & A
Q. Basic Research Focus
- FT-IR : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/aromatic C-H vibrations .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm), while ¹³C NMR confirms carbonyl carbons at δ 160–165 ppm .
- TLC/HPLC : Petroleum ether-ethyl acetate (4:1) systems resolve intermediates (Rf ~0.8–0.9) .
- EIMS : Molecular ion peaks (e.g., m/z 400–450) validate molecular weight .
How do substituent modifications at the 5-position affect the compound’s physicochemical and biological properties?
Advanced Research Focus
Replacing the 5-chloro group with amines or aryl groups alters solubility and bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Amino groups improve water solubility via hydrogen bonding, critical for in vitro assays .
- Bulkier substituents (e.g., 3,4-dimethylphenyl) may sterically hinder enzymatic degradation, prolonging metabolic stability . SAR studies require iterative synthesis and docking simulations to optimize pharmacophores.
How can conflicting spectral data from similar derivatives be resolved during structural elucidation?
Advanced Research Focus
Contradictions in NMR or mass spectra often arise from:
- Tautomerism : Keto-enol equilibria in the phthalazinoquinazolinone core can shift proton signals; deuterated solvents (e.g., DMSO-d₆) stabilize specific tautomers .
- Regioisomeric byproducts : Rhodium-catalyzed reactions may yield isoquinolino[1,2-b]quinazolinones alongside target products. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish isomers .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .
What strategies mitigate low yields in large-scale synthesis of phthalazinoquinazolinone derivatives?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes thermal decomposition .
- Flow chemistry : Enhances heat/mass transfer during cyclization steps, improving reproducibility .
- Catalyst recycling : Immobilized palladium systems reduce metal leaching and enable reuse for ≥5 cycles without yield loss .
How can computational methods predict the reactivity of 5-(3,4-dimethylphenyl)-8H-phthalazinoquinazolinone in nucleophilic substitution reactions?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Highlight electrophilic sites (e.g., C-5) prone to nucleophilic attack .
- Transition-state barriers : Predict activation energies for substitutions with amines or thiols .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMAc) to stabilize intermediates .
What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?
Advanced Research Focus
Fluorine incorporation often requires:
- Late-stage fluorination : Using Selectfluor® or DAST to introduce -CF₃ groups without disrupting the core structure .
- Protecting groups : Trifluoroacetylation of amines prevents side reactions during cyclization .
- 19F NMR : Monitors reaction progress and quantifies fluorination efficiency .
Table 1: Key Synthetic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
